![molecular formula C16H15NO2 B12291992 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate CAS No. 61053-86-9](/img/structure/B12291992.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide cyanique, ester 4-[1-(4-hydroxyphényl)-1-méthyléthyl]phénylique est un composé chimique de formule moléculaire C16H15NO2. Il s’agit d’un dérivé de l’acide cyanique, caractérisé par la présence d’un groupe ester phénylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide cyanique, ester 4-[1-(4-hydroxyphényl)-1-méthyléthyl]phénylique implique généralement la réaction de l’acide cyanique avec le 4-[1-(4-hydroxyphényl)-1-méthyléthyl]phénol. La réaction est effectuée dans des conditions contrôlées pour assurer la formation de l’ester souhaité. Les réactifs couramment utilisés dans cette synthèse comprennent l’acide cyanique et le dérivé phénolique correspondant. Les conditions réactionnelles impliquent souvent l’utilisation d’un solvant approprié et d’un catalyseur pour faciliter le processus d’estérification .
Méthodes de production industrielle
À l’échelle industrielle, la production de l’acide cyanique, ester 4-[1-(4-hydroxyphényl)-1-méthyléthyl]phénylique peut impliquer des méthodes plus efficaces et évolutives. Ces méthodes peuvent inclure des procédés à écoulement continu et l’utilisation de systèmes catalytiques avancés pour améliorer le rendement et la pureté. La production industrielle vise également à minimiser les sous-produits et à optimiser les conditions réactionnelles pour assurer la rentabilité et la durabilité .
Analyse Des Réactions Chimiques
Types de réactions
L’acide cyanique, ester 4-[1-(4-hydroxyphényl)-1-méthyléthyl]phénylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir l’ester en son alcool correspondant ou en d’autres formes réduites.
Substitution : Le groupe ester peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium aluminium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures, des solvants et des catalyseurs contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction. Par exemple, l’oxydation peut donner des dérivés oxydés, la réduction peut produire des alcools et les réactions de substitution peuvent aboutir à une variété d’esters substitués .
Applications de la recherche scientifique
L’acide cyanique, ester 4-[1-(4-hydroxyphényl)-1-méthyléthyl]phénylique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément de construction de molécules plus complexes.
Biologie : Le composé peut être étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche peut explorer ses applications thérapeutiques potentielles ou son rôle de précurseur dans la synthèse de médicaments.
Industrie : Il peut être utilisé dans la production de polymères, de revêtements et d’autres matériaux industriels.
Applications De Recherche Scientifique
Cyanic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
Le mécanisme d’action de l’acide cyanique, ester 4-[1-(4-hydroxyphényl)-1-méthyléthyl]phénylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester peut subir une hydrolyse pour libérer de l’acide cyanique et le phénol correspondant, qui peuvent ensuite participer à diverses voies biochimiques. Les cibles moléculaires et les voies impliquées dépendent de l’application spécifique et du contexte biologique dans lequel le composé est utilisé .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l’acide cyanique, ester 4-[1-(4-hydroxyphényl)-1-méthyléthyl]phénylique comprennent d’autres esters d’acide cyanique et des esters phényliques. Voici quelques exemples :
- Acide cyanique, ester phénylique
- Acide cyanique, ester 4-méthylphénylique
- Acide cyanique, ester 4-chlorophénylique
Unicité
Ce qui distingue l’acide cyanique, ester 4-[1-(4-hydroxyphényl)-1-méthyléthyl]phénylique, c’est sa configuration structurelle spécifique, qui lui confère des propriétés chimiques et une réactivité uniques. La présence du groupe 4-hydroxyphényl et du substituant 1-méthyléthyl peut influencer sa réactivité et ses interactions avec d’autres molécules, ce qui en fait un composé précieux pour des applications spécifiques .
Propriétés
IUPAC Name |
[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] cyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(2,12-3-7-14(18)8-4-12)13-5-9-15(10-6-13)19-11-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQWUKWLFJKOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612965 |
Source


|
| Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61053-86-9 |
Source


|
| Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
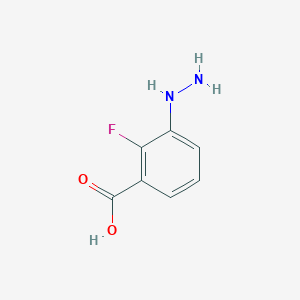


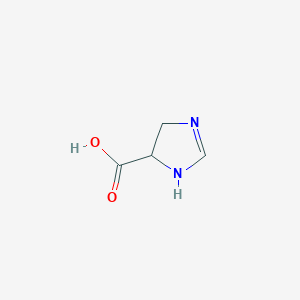

![[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B12291951.png)
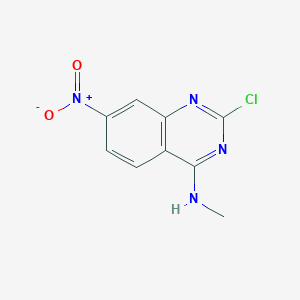
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B12291958.png)
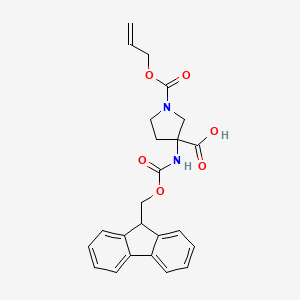
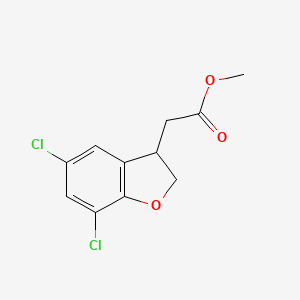
![6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291968.png)
![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
![5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid](/img/structure/B12291974.png)
![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)
